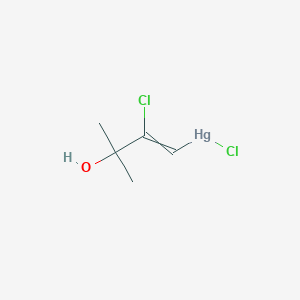
Hexyl 3-chloropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl 3-chloropropanoate is an organic compound with the molecular formula C9H17ClO2. It is an ester formed from hexanol and 3-chloropropanoic acid. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexyl 3-chloropropanoate can be synthesized through the esterification reaction between hexanol and 3-chloropropanoic acid. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The reactants, hexanol and 3-chloropropanoic acid, are fed into a reactor along with a catalyst. The reaction mixture is heated and maintained at a specific temperature to achieve optimal yield. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions: Hexyl 3-chloropropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce hexanol and 3-chloropropanoic acid.
Substitution Reactions: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction: The ester group in this compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst, heat.
Substitution: Nucleophiles (e.g., hydroxide ions), solvents like ethanol or water.
Reduction: Reducing agents (e.g., lithium aluminum hydride), anhydrous conditions.
Major Products Formed:
Hydrolysis: Hexanol and 3-chloropropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Hexyl 3-chloropropanol.
Aplicaciones Científicas De Investigación
Hexyl 3-chloropropanoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds. It is also used in studying esterification and hydrolysis reactions.
Biology: Employed in biochemical studies to investigate the effects of esters on biological systems.
Medicine: Potential use in drug development and formulation due to its ability to undergo various chemical transformations.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of hexyl 3-chloropropanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release hexanol and 3-chloropropanoic acid, which can further participate in biochemical processes. The chlorine atom in the compound can also be involved in substitution reactions, leading to the formation of different derivatives with potential biological activities.
Comparación Con Compuestos Similares
Hexyl 3-chloropropanoate can be compared with other similar esters, such as:
Hexyl acetate: An ester formed from hexanol and acetic acid. Unlike this compound, hexyl acetate does not contain a chlorine atom, making it less reactive in substitution reactions.
Hexyl butyrate: An ester formed from hexanol and butyric acid. It has a similar structure but lacks the chlorine atom, resulting in different chemical reactivity.
Hexyl propanoate: An ester formed from hexanol and propanoic acid. It is structurally similar but does not have the chlorine atom, affecting its chemical behavior.
This compound is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to other esters.
Propiedades
Número CAS |
63505-49-7 |
|---|---|
Fórmula molecular |
C9H17ClO2 |
Peso molecular |
192.68 g/mol |
Nombre IUPAC |
hexyl 3-chloropropanoate |
InChI |
InChI=1S/C9H17ClO2/c1-2-3-4-5-8-12-9(11)6-7-10/h2-8H2,1H3 |
Clave InChI |
PYOAHWWMEFRKLM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium](/img/structure/B14491588.png)

![2-[2-(6-Bromopyridazin-3-yl)hydrazinylidene]propanoic acid](/img/structure/B14491593.png)


![6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14491613.png)

![{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid](/img/structure/B14491637.png)
![2-hydroxypropane-1,2,3-tricarboxylic acid;1-(2'-methoxyspiro[1,3-dioxolane-2,11'-6H-benzo[c][1]benzoxepine]-4-yl)-N,N-dimethylmethanamine](/img/structure/B14491641.png)


![4,5-Dichloro-2-[(4-fluorophenyl)methylidene]cyclopent-4-ene-1,3-dione](/img/structure/B14491663.png)
